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Introduction
MT-802 is a potent and specific degrader of Bruton's tyrosine kinase (BTK) that operates

through a proteolysis-targeting chimera (PROTAC) mechanism.[1][2][3] This novel approach

offers a promising therapeutic strategy for various B-cell malignancies, including chronic

lymphocytic leukemia (CLL).[1][4][5] A critical application of MT-802 is its efficacy in targeting

the C481S mutant BTK, a common cause of resistance to the covalent BTK inhibitor ibrutinib.

[3][4] These application notes provide a comprehensive overview of the use of MT-802 in

primary patient samples, including its mechanism of action, quantitative data on its activity, and

detailed protocols for its application in a research setting.

MT-802 functions by forming a ternary complex between BTK and the E3 ubiquitin ligase

cereblon (CRBN).[2][3] This proximity induces the ubiquitination of BTK, marking it for

degradation by the proteasome.[2] This degradation mechanism is effective against both wild-

type and C481S mutant BTK, offering a significant advantage over traditional inhibitors.[1][3]

Data Presentation
The following tables summarize the quantitative data regarding the efficacy and activity of MT-
802 from various studies.
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Parameter Wild-Type BTK
C481S Mutant

BTK

Cell

Line/System
Reference

DC50 14.6 nM 14.9 nM

WT BTK XLAs

cells / C481S

BTK XLAs cells

[1]

DC50 9.1 nM - Not Specified [4]

IC50 (Binding

Affinity)
18.11 nM -

TR-FRET-based

binding assay
[1]

Maximal

Degradation

>99% at

nanomolar

concentrations

>99% at

nanomolar

concentrations

Not Specified [3][4]

Table 1: In Vitro Efficacy of MT-802 against Wild-Type and C481S Mutant BTK. DC50

represents the concentration required to degrade 50% of the target protein. IC50 indicates the

concentration for 50% inhibition in a binding assay.

Parameter Value Assay Reference

CRBN Binding Affinity

(IC50)
1.258 µM

TR-FRET-based

binding assay
[1]

Time to 50% BTK

Degradation
~50 minutes Not Specified [4]

Time to Complete

BTK Degradation
4 hours Not Specified [4]

Table 2: Additional Pharmacodynamic Properties of MT-802.

Signaling Pathway
The following diagram illustrates the mechanism of action of MT-802 in inducing the

degradation of BTK.
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Caption: Mechanism of MT-802-mediated BTK degradation.

Experimental Protocols
Protocol 1: Isolation and Culture of Primary CLL Cells
from Patient Samples
Objective: To isolate peripheral blood mononuclear cells (PBMCs) from whole blood of CLL

patients and establish a primary cell culture.

Materials:

Whole blood from CLL patients collected in heparinized tubes

Ficoll-Paque PLUS

Phosphate-buffered saline (PBS)
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-

streptomycin, and 2 mM L-glutamine

Optional: Co-culture with HS-5 stromal cells or other feeder layers to improve viability

Procedure:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.

Collect the mononuclear cell layer and transfer to a new tube.

Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

Resuspend the cell pellet in complete RPMI-1640 medium.

Count the cells and assess viability using trypan blue exclusion.

Plate the cells at a density of 1-2 x 10^6 cells/mL in a tissue culture flask or plate.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Treatment of Primary CLL Cells with MT-802
Objective: To treat primary CLL cells with MT-802 to assess its effect on BTK degradation and

cell viability.

Materials:

Primary CLL cells in culture (from Protocol 1)

MT-802 stock solution (dissolved in DMSO)

Complete RPMI-1640 medium
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Procedure:

Prepare serial dilutions of MT-802 in complete RPMI-1640 medium to achieve the desired

final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final

concentration as the highest MT-802 concentration.

Add the diluted MT-802 or vehicle control to the cultured primary CLL cells.

Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C and 5% CO2.

After incubation, harvest the cells for downstream analysis.

Protocol 3: Western Blot Analysis of BTK Degradation
Objective: To determine the extent of BTK protein degradation following MT-802 treatment.

Materials:

Treated primary CLL cells (from Protocol 2)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-BTK, anti-pBTK (Y223), and a loading control (e.g., anti-β-actin or

anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Harvest the treated cells and wash with cold PBS.
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Lyse the cells in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA assay.

Normalize protein concentrations for all samples.

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities to determine the percentage of BTK degradation relative to the

vehicle control.

Protocol 4: Cell Viability and Apoptosis Assays
Objective: To assess the effect of MT-802 on the viability and apoptosis of primary CLL cells.

Materials:

Treated primary CLL cells (from Protocol 2)

Cell viability reagent (e.g., CellTiter-Glo®)

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

Flow cytometer
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Procedure for Cell Viability:

Plate primary CLL cells in a 96-well plate and treat with a dose range of MT-802 as

described in Protocol 2.

At the desired time point, add the cell viability reagent to each well according to the

manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percentage of viable cells relative to the vehicle control.

Procedure for Apoptosis:

Harvest the treated cells and wash with cold PBS.

Resuspend the cells in 1X binding buffer provided in the apoptosis kit.

Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15

minutes at room temperature.

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells.

Experimental Workflow
The following diagram outlines the general workflow for evaluating MT-802 in primary patient

samples.
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Caption: General workflow for MT-802 application in primary CLL samples.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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